molecular formula C10H10BrN3 B7602354 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole

3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B7602354
M. Wt: 252.11 g/mol
InChI Key: GWZUNIMIHFNQLB-UHFFFAOYSA-N
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Description

3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromobenzyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of 3-bromobenzyl bromide with 4-methyl-4H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom on the benzyl group is replaced by the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups such as benzyl alcohol.

    Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole ketones or aldehydes, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can interact with various proteins and enzymes, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobenzyl)-4-methyl-4H-1,2,4-triazole
  • 3-(3-Chlorobenzyl)-4-methyl-4H-1,2,4-triazole
  • 3-(3-Methylbenzyl)-4-methyl-4H-1,2,4-triazole

Uniqueness

3-(3-Bromobenzyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the bromobenzyl group, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives. Additionally, the compound’s structure allows for interactions with biological targets, making it valuable in medicinal chemistry.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-7-12-13-10(14)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZUNIMIHFNQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368533-94-1
Record name 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole
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